molecular formula C10H13N B1359142 6-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 361389-84-6

6-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1359142
CAS No.: 361389-84-6
M. Wt: 147.22 g/mol
InChI Key: FMQGLSSKBZCURE-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound belonging to the class of amines It features a fused bicyclic structure consisting of an indane backbone with a methyl group at the 6-position and an amine group at the 1-position

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 6-Methyl-2,3-dihydro-1H-inden-1-amine may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one
  • 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
  • 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups confer specific reactivity and potential therapeutic applications that differentiate it from other similar compounds .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGLSSKBZCURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627987
Record name 6-Methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361389-84-6
Record name 6-Methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2,3-dihydro-1H-inden-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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